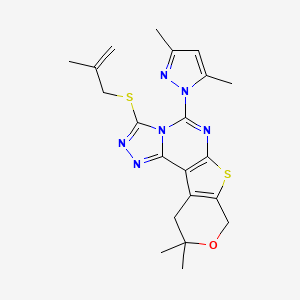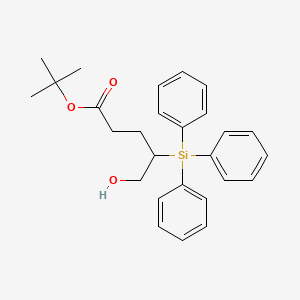
tert-Butyl 5-hydroxy-4-(triphenylsilyl)pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 5-hydroxy-4-(triphenylsilyl)pentanoate: is a chemical compound with the molecular formula C27H32O3Si . It consists of 63 atoms, including 32 hydrogen atoms, 27 carbon atoms, and 3 oxygen atoms . This compound is known for its unique structure, which includes a tert-butyl ester group and a triphenylsilyl group, making it a valuable intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl esters, including tert-butyl 5-hydroxy-4-(triphenylsilyl)pentanoate, can be achieved through various methods. One efficient method involves the use of flow microreactor systems. This approach allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds. The flow process is more efficient, versatile, and sustainable compared to traditional batch processes .
Industrial Production Methods
Industrial production of tert-butyl esters typically involves the esterification of carboxylic acids with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The use of flow microreactor systems in industrial settings can further enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 5-hydroxy-4-(triphenylsilyl)pentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The triphenylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of new silyl derivatives or other substituted compounds.
Applications De Recherche Scientifique
tert-Butyl 5-hydroxy-4-(triphenylsilyl)pentanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl 5-hydroxy-4-(triphenylsilyl)pentanoate involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological processes and pathways. The triphenylsilyl group can enhance the compound’s stability and reactivity, making it a valuable tool in synthetic and medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 5-hydroxy-4-(trimethylsilyl)pentanoate
- tert-Butyl 5-hydroxy-4-(triethylsilyl)pentanoate
- tert-Butyl 5-hydroxy-4-(tripropylsilyl)pentanoate
Uniqueness
tert-Butyl 5-hydroxy-4-(triphenylsilyl)pentanoate stands out due to the presence of the triphenylsilyl group, which imparts unique chemical properties such as increased steric hindrance and stability. This makes it particularly useful in applications requiring robust and stable intermediates .
Propriétés
Numéro CAS |
918422-64-7 |
|---|---|
Formule moléculaire |
C27H32O3Si |
Poids moléculaire |
432.6 g/mol |
Nom IUPAC |
tert-butyl 5-hydroxy-4-triphenylsilylpentanoate |
InChI |
InChI=1S/C27H32O3Si/c1-27(2,3)30-26(29)20-19-25(21-28)31(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-18,25,28H,19-21H2,1-3H3 |
Clé InChI |
BSRWFTDQBUSMDG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CCC(CO)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


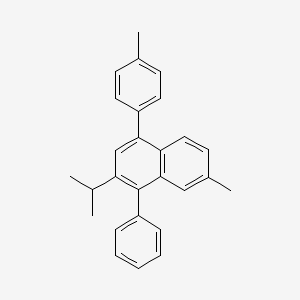
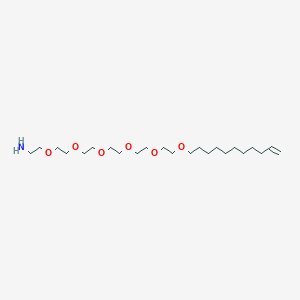
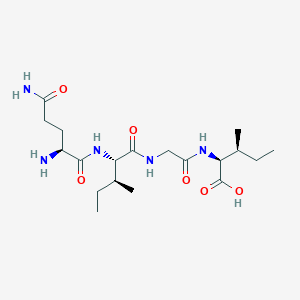
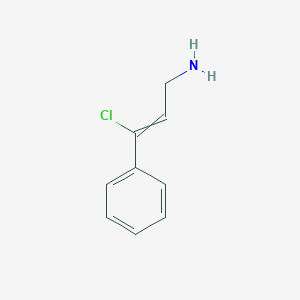
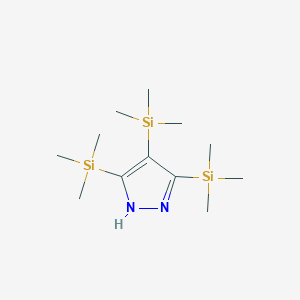
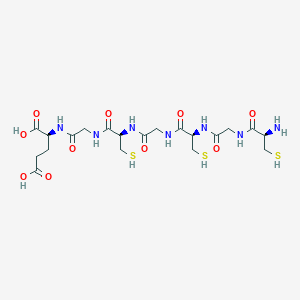
![3-(2,4-dichlorophenyl)-5-(2-fluorophenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15171387.png)

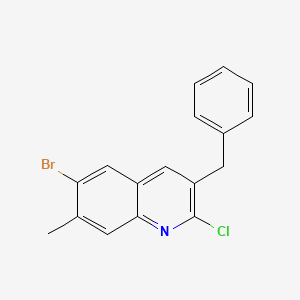
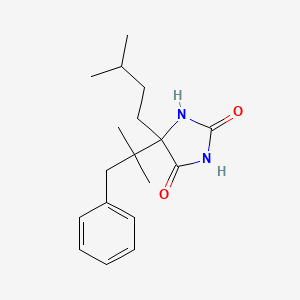
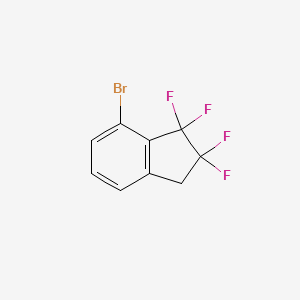
![3-[1-(4-Methoxyphenyl)-5-methylpyrazol-4-yl]propanoic acid](/img/structure/B15171411.png)
![3-Benzyl-6-bromo-2-[2-(2-ethoxyethoxy)ethoxy]quinoline](/img/structure/B15171416.png)
